3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-2-oxoindoline
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Overview
Description
3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-2-oxoindoline is an organic compound that belongs to the class of indoline derivatives This compound is characterized by the presence of an indoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring
Mechanism of Action
Target of Action
A structurally similar compound, (2s)-2-(4-ethylphenoxy)-3-phenylpropanoic acid, has been found to interact with thePeroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that binds peroxisome proliferators such as hypolipidemic drugs and fatty acids .
Mode of Action
Compounds with similar structures, such as oximes and hydrazones, are known to form throughaddition-elimination reactions . In these reactions, the nitrogen atom acts as a nucleophile, competing with oxygen. The reaction with nitrogen forms the oxime or hydrazone in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The interaction with pparγ suggests potential involvement inlipid metabolism and glucose regulation
Result of Action
The interaction with pparγ suggests potential effects ongene expression related to lipid metabolism and glucose regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-2-oxoindoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-ethylphenol with chloroacetyl chloride to form 4-ethylphenoxyacetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 4-ethylphenoxyacetylhydrazide. Finally, the cyclization of this intermediate with isatin under acidic conditions results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to enhance the efficiency of each step in the synthetic route. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-2-oxoindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The ethylphenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted indoline derivatives.
Scientific Research Applications
3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-2-oxoindoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(4-Ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- 2-(4-Ethylphenoxy)acetylhydrazide
Uniqueness
3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-2-oxoindoline is unique due to its specific structural features, such as the combination of the indoline core with the ethylphenoxy and acetylhydrazidyl groups
Properties
IUPAC Name |
2-(4-ethylphenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-2-12-7-9-13(10-8-12)24-11-16(22)20-21-17-14-5-3-4-6-15(14)19-18(17)23/h3-10,19,23H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQNXELDFUXEHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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